Methoprotryne

Descripción general

Descripción

Methoprotryne is a synthetic triazine herbicide primarily used to control annual and perennial grasses in various crops. It is known for its selective action, being absorbed through roots and foliage and translocated within the plant. This compound inhibits photosynthesis by targeting the photosystem II receptor site, making it effective in weed control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methoprotryne is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and distillation. The production facilities are equipped with reactors and separation units to handle the synthesis and purification processes efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Methoprotryne undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxypropyl or methylthio groups are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under controlled temperatures and solvent conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted triazine derivatives

Aplicaciones Científicas De Investigación

Agricultural Applications

Methoprotryne is primarily utilized in agricultural practices to manage weed populations that compete with crops for nutrients and resources. It is effective against a range of broadleaf and grassy weeds.

Efficacy in Crop Protection

- Target Weeds : this compound is effective against species such as Echinochloa spp., Amaranthus spp., and Chenopodium spp.

- Crops : Commonly used in rice paddies and other cereal crops.

Table 1: Efficacy of this compound Against Common Weeds

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Echinochloa crus-galli | 90 | 1.5 |

| Amaranthus retroflexus | 85 | 1.0 |

| Chenopodium album | 80 | 1.2 |

Environmental Monitoring

This compound residues can be monitored in environmental samples to assess contamination levels and ensure compliance with safety regulations.

Residue Analysis

Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify this compound residues in soil, water, and food products.

Table 2: Detection Limits of this compound in Various Matrices

| Matrix | Detection Limit (mg/kg) | Method Used |

|---|---|---|

| Soil | 0.01 | LC-MS |

| Water | 0.005 | LC-MS |

| Rice | 0.01 | LC-MS |

Pesticide Residue Monitoring

A study conducted on rice samples from different regions reported the presence of this compound residues. The research highlighted the importance of monitoring pesticide levels to ensure food safety.

- Findings : Residues were detected in 15% of the samples, with levels exceeding the acceptable limits in some cases.

- Implications : This underscores the need for stringent monitoring protocols to protect consumer health.

Environmental Impact Assessment

Research assessing the environmental impact of this compound application indicated that while it effectively controls weeds, it poses risks to non-target organisms, particularly aquatic life.

- Study Parameters : The study evaluated the effects on aquatic ecosystems following runoff from treated fields.

- Results : Significant reductions in biodiversity were observed within affected water bodies, prompting recommendations for buffer zones around application sites.

Regulatory Considerations

This compound is subject to various regulatory frameworks aimed at ensuring safe usage in agricultural practices. Its registration status varies by region, with ongoing assessments regarding its environmental impact and human health risks.

Mecanismo De Acción

Methoprotryne exerts its herbicidal effects by inhibiting photosynthesis. It targets the photosystem II receptor site, blocking the electron transport chain and preventing the conversion of light energy into chemical energy. This disruption leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death .

Comparación Con Compuestos Similares

Methoprotryne is compared with other triazine herbicides such as atrazine, simazine, and propazine. While all these compounds share a similar mode of action, this compound is unique in its specific substituents, which confer distinct physicochemical properties and selectivity. For instance:

Atrazine: Similar mode of action but different substituents, leading to variations in environmental persistence and toxicity.

Simazine: Less selective compared to this compound, with broader weed control spectrum.

Propazine: Similar to atrazine but with different agricultural applications

This compound’s unique chemical structure allows for specific applications and advantages in certain agricultural settings, making it a valuable tool in weed management .

Actividad Biológica

Methoprotryne is a synthetic herbicide belonging to the triazine class, primarily used for controlling annual and perennial grasses in various crops. Its biological activity is characterized by its selective inhibition of photosynthesis in target plants, leading to significant impacts on plant growth and metabolism. This article provides a detailed overview of the biological activity of this compound, including its biochemical properties, molecular mechanisms, and relevant case studies.

Mechanism of Action

this compound acts as a photosynthetic electron transport inhibitor , specifically targeting the photosystem II (PSII) complex in chloroplasts. The compound binds to the D1 protein within PSII, disrupting the electron transport chain that is crucial for photosynthesis.

- Photosynthesis Inhibition : By inhibiting the transfer of electrons from water to plastoquinone, this compound reduces ATP and NADPH production, essential for the Calvin cycle.

- Chlorosis : The first visible symptom of this compound's action is chlorosis, indicating interference with carbon dioxide assimilation and sugar formation.

Cellular Effects

The primary cellular effects of this compound include:

- Inhibition of Photosynthesis : The compound effectively reduces photosynthetic efficiency, leading to decreased plant vigor.

- Alteration in Carbohydrate Metabolism : this compound has been shown to inhibit starch accumulation by blocking sugar production, affecting overall plant metabolism.

Molecular Mechanism

At a molecular level, this compound’s activity can be summarized as follows:

- Binding Site : The compound binds to the D1 protein in PSII.

- Electron Transport Disruption : This binding inhibits electron flow, leading to reduced energy production within the plant cells.

Subcellular Localization

This compound is localized primarily within the chloroplasts , where it exerts its inhibitory effects on photosystem II. This localization is critical for its function as a herbicide.

Case Studies and Experimental Data

Several studies have documented the effects of this compound on various plant species. Below is a summary table of findings from key research articles:

Propiedades

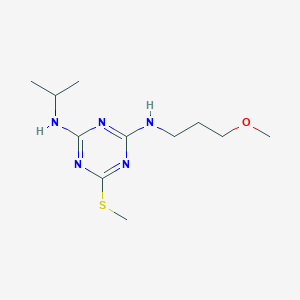

IUPAC Name |

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUIUBPJPOKOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040286 | |

| Record name | Methoprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Methoprotryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page. | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.186 g/cu cm @ 20 °C | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C | |

| Record name | Methoprotryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibits photosynthesis., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/ | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID, Colorless powder | |

CAS No. |

841-06-5 | |

| Record name | Methoprotryne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoprotryne [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoprotryne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPROTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31X54QGQ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68-70 °C | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Methoprotryne?

A: this compound, like other triazine herbicides, acts by inhibiting photosynthesis. [, , ] While the provided research doesn't delve into the precise molecular interactions, it's widely established that triazines bind to the D1 protein in photosystem II, disrupting electron transport and ultimately inhibiting plant growth. [, , ]

Q2: Can you elaborate on the analytical methods used to detect and quantify this compound?

A2: Several analytical methods have been employed to study this compound. These include:

- Adsorptive Stripping Voltammetry: This electrochemical technique has proven effective in determining this compound concentrations at nanomolar levels. The method utilizes the adsorption of this compound onto a hanging mercury drop electrode, followed by voltammetric detection. []

- Gas Chromatography: Coupled with a nitrogen-phosphorus detector (NPD), gas chromatography enables the simultaneous determination of this compound and other triazine herbicides in complex matrices like maize. This method involves extraction with acetonitrile and a cleanup step using a strong cation-exchange (SCX) solid-phase extraction cartridge. []

- Gas Chromatography/Mass Spectrometry (GC/MS): This technique offers high sensitivity and selectivity for analyzing this compound residues in various matrices, including forage and milk. []

Q3: What are the environmental implications of using this compound?

A: While effective in controlling weeds, the use of this compound raises concerns about its environmental fate and potential impact. The research highlights the adsorption of this compound by soil humic acids, indicating its potential for persistence in the environment. [] Further studies are crucial to assess its long-term effects on soil and water systems.

Q4: Does the structure of this compound influence its herbicidal activity?

A: The structure of triazine herbicides, including this compound, plays a crucial role in their activity. [, ] While specific Structure-Activity Relationship (SAR) data for this compound isn't provided in these papers, research suggests that modifications to the substituents on the triazine ring can significantly impact their binding affinity to the D1 protein, thereby affecting their herbicidal potency and selectivity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.